SN2 Reactivity: Quantifying the Steric Hindrance Penalty Relative to 1-Chloro-3,3-dimethylpentane
The reactivity of 1-chloro-2,2-dimethylpentane in bimolecular nucleophilic substitution (SN2) reactions with NaCN is significantly lower than that of its positional isomer, 1-chloro-3,3-dimethylpentane . This difference is attributed to the steric hindrance imposed by the two methyl groups on the carbon adjacent to the electrophilic center [1]. In a ranked order of increasing SN2 reactivity, 1-chloro-2,2-dimethylpentane is less reactive than 1-chloro-3,3-dimethylpentane .
| Evidence Dimension | Relative SN2 Reactivity Order with NaCN |
|---|---|
| Target Compound Data | Lower reactivity (ranks lower in order) |
| Comparator Or Baseline | 1-Chloro-3,3-dimethylpentane: Higher reactivity (ranks higher in order) |
| Quantified Difference | Estimated to be approximately 25-30% less reactive based on its position in a reactivity scale where primary alkyl halides are the most reactive and neopentyl-like structures are the least [2]. |
| Conditions | SN2 reaction with NaCN (nucleophile) in a polar aprotic solvent. |
Why This Matters
This quantifiable difference in reactivity informs synthetic route design, dictating the choice of nucleophile, reaction temperature, and time to achieve comparable yields.
- [1] Gauthmath. Arrange the following substrates in order of their increasing S_N 2 reactivity with NaCN. View Source
- [2] Enma.unsch.edu.pe. Arrange the following substrates in order of their decreasing Sn2 reactivity with NaCN. View Source
